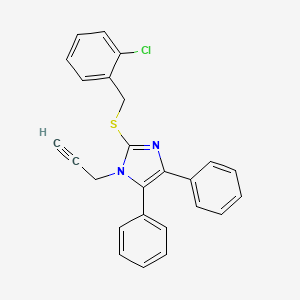

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide

Beschreibung

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, diphenyl groups, a propynyl group, and an imidazole ring.

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)29-18-21-15-9-10-16-22(21)26/h1,3-16H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJGMWVUQIBTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide typically involves multiple steps, including the formation of the imidazole ring and the introduction of the chlorobenzyl and propynyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorobenzyl chloride, diphenylamine, and propargyl bromide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The imidazole core of this compound is known for its ability to interact with various biological targets, leading to antimicrobial properties. Studies have indicated that derivatives of imidazole can exhibit activity against a range of bacteria and fungi. Specifically, compounds similar to 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens .

Anticancer Potential

There is growing interest in the anticancer properties of imidazole derivatives. Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, including breast cancer (MCF7) and cervical cancer cells. These compounds often lead to cell cycle arrest and activate caspases, which are crucial for the apoptotic process . The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring and substituents significantly influence their cytotoxic activity .

Enzyme Modulation

The ability of this compound to modulate enzyme activity is noteworthy. Imidazole derivatives can act as inhibitors or activators of various enzymes involved in metabolic pathways. For instance, they may bind to metal ions or specific active sites on enzymes, altering their function . This property is particularly valuable in drug design for targeting diseases that involve enzyme dysregulation.

Case Studies

Wirkmechanismus

The mechanism of action of 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide can be compared with other similar compounds, such as:

- 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

- 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

These compounds share structural similarities but may differ in their chemical properties and biological activities

Biologische Aktivität

The compound 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide (CAS: 339277-50-8) is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and potential anticancer properties, supported by relevant research findings and data tables.

- Molecular Formula : C25H19ClN2S

- Molar Mass : 414.95 g/mol

The structural complexity of this compound contributes to its interaction with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-chlorobenzyl imidazole | E. coli | 32 µg/mL |

| 2-chlorobenzyl imidazole | S. aureus | 16 µg/mL |

The above table illustrates the promising antimicrobial potential of imidazole derivatives, including those structurally similar to 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide.

Antiviral Activity

Imidazole derivatives have also been studied for their antiviral properties. A recent publication noted that certain imidazole compounds demonstrated effective inhibition against viruses such as HIV and dengue virus.

Case Study: Antiviral Efficacy

In vitro studies showed that imidazole derivatives could inhibit viral replication at low concentrations:

| Compound | Virus | EC50 (µM) |

|---|---|---|

| Compound A | HIV-1 | 0.35 |

| Compound B | Dengue | 1.85 |

These findings suggest that the structural features of imidazoles contribute to their efficacy against viral pathogens.

Anticancer Activity

The compound's potential in cancer therapy has been explored through various studies. For instance, derivatives of imidazoles have shown cytotoxic effects on cancer cell lines, indicating their ability to induce apoptosis.

Cytotoxicity Study

A study assessed the cytotoxic effects of related compounds on squamous cell carcinoma (SCC) lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | SCC9 | 15.0 |

| Compound D | SCC9 | 10.5 |

These results highlight the potential for further development of imidazole derivatives as anticancer agents.

The biological activity of 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide is believed to involve several mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or viral replication.

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to cell lysis.

- Interference with DNA/RNA Synthesis : Some derivatives may interact with nucleic acids, disrupting replication processes in pathogens or cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide, and how can reaction yields be optimized?

- Answer: The compound can be synthesized via multi-step substitution reactions. For example, tetrasubstituted imidazoles are often prepared using a one-pot condensation of aldehydes, amines, and ammonium acetate under reflux conditions. Key steps include:

- Substrate Selection: Use 3-carbaldehyde derivatives and aromatic amines (e.g., p-chlorophenylamine) as precursors .

- Reaction Optimization: Yields (~50–68%) are sensitive to solvent choice (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and catalyst (e.g., acetic acid). Lower yields (e.g., 52%) may arise from steric hindrance from bulky substituents .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol or DCM) are critical for isolating pure products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer: A combination of techniques ensures structural validation:

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- NMR Spectroscopy: H NMR (500 MHz, DMSO-d6) identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, imidazole NH at δ ~11.5 ppm) .

- IR Spectroscopy: Detects functional groups (e.g., C-Cl stretch at ~1095 cm, C≡C stretch at ~2356 cm) .

Q. What are common synthetic impurities, and how can they be mitigated?

- Answer: Common impurities include:

- Unreacted precursors: Monitor via TLC and optimize reaction time/temperature.

- Di-substituted byproducts: Use excess propynylating agents to ensure complete substitution at the imidazole N1 position .

- Oxidation products: Conduct reactions under inert atmosphere (N/Ar) to prevent sulfur oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and packing motifs:

- Software: SHELXL (for refinement) and OLEX2 (for visualization) are widely used. SHELXL handles anisotropic displacement parameters and twin refinement, critical for high-Z structures .

- Key Metrics: For example, imidazole ring bond lengths (C–N: ~1.31–1.38 Å, C–C: ~1.37–1.48 Å) and dihedral angles between aromatic rings (e.g., 45–85°) inform electronic conjugation and steric effects .

Q. How do electronic and steric effects of substituents influence the compound’s bioactivity?

- Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl): Enhance stability and membrane permeability, as seen in analogs with antiurease/antioxidant activity .

- Propynyl group: The terminal alkyne may participate in click chemistry for bioconjugation, enabling targeted drug delivery .

- Data Analysis: Compare IC values across analogs (e.g., p-chlorophenyl vs. p-tolyl derivatives) using ANOVA to assess significance .

Q. What strategies address discrepancies in bioactivity data between in vitro and crystallographic studies?

- Answer: Contradictions may arise from:

- Solvent effects: Crystallographic data reflect solid-state conformations, whereas bioactivity assays (e.g., DPPH antioxidant tests) occur in solution. Molecular dynamics simulations can bridge this gap .

- Protonation states: The imidazole NH (pKa ~14) may deprotonate in physiological conditions, altering binding modes. pH-dependent NMR studies clarify this .

Q. How can computational tools predict the compound’s reactivity and intermolecular interactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

- Frontier Molecular Orbitals: HOMO-LUMO gaps (~4–5 eV) correlate with redox potential in antioxidant assays .

- Non-covalent interactions: Hirshfeld surface analysis identifies key packing forces (e.g., C–H···π, π–π stacking) influencing crystal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.